
Isopropyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound with the chemical formula C10H9F13O3. It is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of isopropyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 1H,1H-perfluorohexyl carbonate primarily undergoes substitution reactions due to the presence of the carbonate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis Reactions: Acidic or basic conditions are used to hydrolyze the carbonate group, resulting in the formation of isopropyl alcohol and 1H,1H-perfluorohexanol.
Major Products Formed
Substitution Reactions: The major products are substituted carbonates, depending on the nucleophile used.
Hydrolysis Reactions: The major products are isopropyl alcohol and 1H,1H-perfluorohexanol.
Wissenschaftliche Forschungsanwendungen
Isopropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protective group for alcohols.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants.
Wirkmechanismus
The mechanism of action of Isopropyl 1H,1H-perfluorohexyl carbonate involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include the carbonate group, which is susceptible to nucleophilic attack. The pathways involved in its reactions are primarily substitution and hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl 1H,1H-perfluorobutyl carbonate
- Isopropyl 1H,1H-perfluorooctyl carbonate
- Isopropyl 1H,1H-perfluorodecyl carbonate
Comparison
Isopropyl 1H,1H-perfluorohexyl carbonate is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter-chain compounds like Isopropyl 1H,1H-perfluorobutyl carbonate, it offers better thermal stability. In contrast, longer-chain compounds like Isopropyl 1H,1H-perfluorodecyl carbonate may have higher hydrophobicity but lower reactivity .
Eigenschaften
Molekularformel |
C10H9F11O3 |
|---|---|
Molekulargewicht |
386.16 g/mol |
IUPAC-Name |
propan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H9F11O3/c1-4(2)24-5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h4H,3H2,1-2H3 |
InChI-Schlüssel |
PKUGURFWXNXJEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



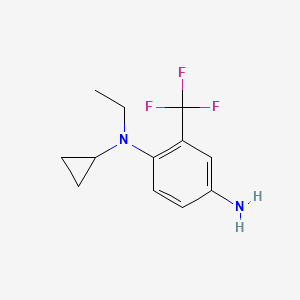
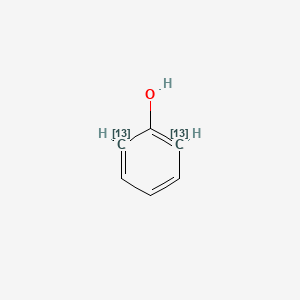


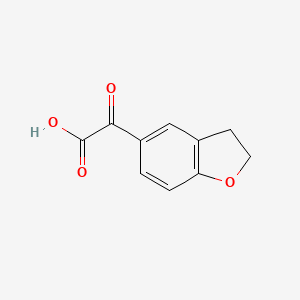
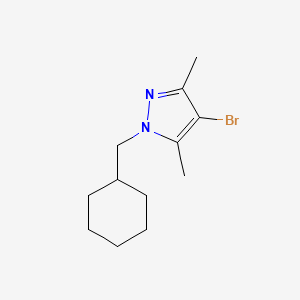

![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)

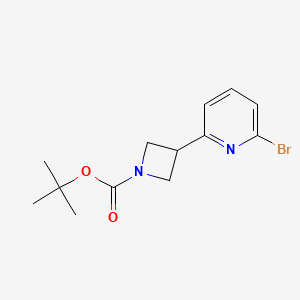

![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
